molecular formula C7H9BBrNO4 B8040679 trans-2-Bromovinylboronic acid MIDA ester CAS No. 1005452-52-7

trans-2-Bromovinylboronic acid MIDA ester

Cat. No. B8040679
CAS RN: 1005452-52-7
M. Wt: 261.87 g/mol
InChI Key: AYYUZOQBVAPABR-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-Bromovinylboronic acid MIDA ester is a useful research compound. Its molecular formula is C7H9BBrNO4 and its molecular weight is 261.87 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Trans-2-(Trifluoromethyl)Cyclopropanes : The ester has been used in Suzuki reactions to produce trans-2-(trifluoromethyl)cyclopropyl products with moderate to excellent yields, demonstrating its utility in synthesizing cyclopropanes with specific stereochemistry (Duncton & Singh, 2013).

  • Synthesis of Endiandric-Type Tetracycles : The ester has been utilized in the diastereoconvergent synthesis of tetracyclic scaffolds characteristic of endiandric acid-type natural products. This involves multiple Suzuki–Miyaura couplings, demonstrating its versatility in complex natural product synthesis (Go et al., 2016).

  • Preparation of Acylboronate MIDA Esters : This compound has facilitated the preparation of acylboronate MIDA esters via mild oxidation of vinylboronate esters. This advancement is significant for the study and application of acylboronates in chemistry and biology (Lepage et al., 2017).

  • Building Blocks for Iterative Suzuki‐Miyaura Reactions : The ester has been described as a highly versatile building block for small molecule synthesis, especially in the context of iterative Suzuki-Miyaura reactions. This underscores its role in facilitating the construction of complex molecules (Lee & Cheon, 2017).

  • Vibrational Spectroscopy Studies : The compound has been subject to vibrational spectroscopy studies, providing insights into its molecular architecture and stability, which are crucial for its use in Suzuki-Miyaura cross-coupling reactions (Reinemann et al., 2011).

  • C-H Functionalization of Aryl Boronic Acids : It has been used as both a protecting group and a directing group for meta C(sp2)–H functionalization of arylboronic acids, facilitating diverse chemical transformations (Williams et al., 2020).

  • Synthesis of (E)-beta,gamma-Unsaturated Esters : The compound has been utilized in the palladium-catalyzed cross-coupling of alkenylboronic acids with alpha-bromoacetic esters, showing its applicability in the synthesis of specific unsaturated esters (Duan et al., 2009).

properties

IUPAC Name

1-[(E)-2-bromoethenyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BBrNO4/c1-10-4-6(11)13-8(10,2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYUZOQBVAPABR-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C=CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)/C=C/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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